Pozanicline tartrate
Description
Properties
CAS No. |
945405-37-8 |
|---|---|
Molecular Formula |
C15H22N2O7 |
Molecular Weight |
342.34 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;2-methyl-3-[[(2S)-pyrrolidin-2-yl]methoxy]pyridine |
InChI |
InChI=1S/C11H16N2O.C4H6O6/c1-9-11(5-3-6-12-9)14-8-10-4-2-7-13-10;5-1(3(7)8)2(6)4(9)10/h3,5-6,10,13H,2,4,7-8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m01/s1 |
InChI Key |
WOYZAVAGHHPUIK-LDGFUSNJSA-N |
SMILES |
CC1=C(C=CC=N1)OCC2CCCN2.C(C(C(=O)O)O)(C(=O)O)O |
Isomeric SMILES |
CC1=C(C=CC=N1)OC[C@@H]2CCCN2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC1=C(C=CC=N1)OCC2CCCN2.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Molecular and Receptor Pharmacology of Pozanicline Tartrate
Ligand Binding Profiles and Receptor Affinity
Radioligand binding studies have been instrumental in defining the affinity and selectivity of pozanicline (B1679062) for various nAChR subtypes. These studies reveal a preferential interaction with α4β2-containing receptors. drugbank.comnih.gov
Selectivity for Neuronal Nicotinic Acetylcholine (B1216132) Receptor Subtypes (e.g., α4β2, α6β2, α4α5β2)
Pozanicline demonstrates a high binding affinity for the α4β2 nAChR subtype. nih.govmedkoo.com Studies have consistently reported an inhibition constant (Ki) of approximately 16 nM to 17 nM for this subtype. adooq.commedchemexpress.com The binding affinity for rat brain α4β2 nAChRs, specifically to [3H]cytisine binding sites, is reported to be 16.7 nM. adooq.com
Beyond the α4β2 subtype, pozanicline shows high selectivity for other related nAChRs, including the α6β2 and α4α5β2 subtypes. adooq.commedchemexpress.com This indicates a focused interaction with a specific family of nAChR assemblies.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
|---|---|---|
| α4β2 | 16-17 nM | adooq.commedchemexpress.com |
| α6β2 | High Selectivity | adooq.commedchemexpress.com |
| α4α5β2 | High Selectivity | adooq.commedchemexpress.com |
Comparative Analysis of Binding to Other nAChR Subtypes (e.g., α7, α3β4)
In contrast to its high affinity for the α4β2 family of receptors, pozanicline exhibits insignificant binding to the α7 and α3β4 nAChR subtypes. nih.govnih.govmedkoo.com Similarly, it shows only weak binding affinity for the muscle-type α1β1δγ nAChR subtype. drugbank.comnih.gov This comparative lack of affinity underscores the compound's selectivity for a specific subset of neuronal nicotinic receptors.
Functional Characterization as an nAChR Partial Agonist
Pozanicline is functionally characterized as a partial agonist, meaning its activity is dependent on the specific nAChR subtype it binds to. mdpi.com
Agonistic Properties at Specific nAChR Subtypes
Pozanicline acts as a partial agonist at α4β2 nAChRs. adooq.commedchemexpress.comncats.io Its partial agonism also extends to the α6β2 subtype. nih.govmedkoo.com Research has further detailed this interaction, showing a complex pharmacology at α6-containing (α6) receptors. One study demonstrated that pozanicline is a high-potency partial agonist at one α6 subtype, with an EC50 of 0.11 μM and achieving 36% of the response of nicotine (B1678760). nih.gov At a different, low-affinity α6* subtype, it acted as a low-potency full agonist with an EC50 of 28 μM, producing 98% of the nicotine response. nih.gov
| Receptor Subtype | Activity | Potency (EC50) | Efficacy (% of Nicotine) | Reference |
|---|---|---|---|---|
| α4β2 | Partial Agonist | Not Specified | Not Specified | adooq.comncats.io |
| High-Affinity α6 | Partial Agonist | 0.11 µM | 36% | nih.gov |
| Low-Affinity α6 | Full Agonist | 28 µM | 98% | nih.gov |
Electrophysiological Assessment of Receptor Activation
Electrophysiological studies have provided insights into the functional consequences of pozanicline's receptor interactions. In slice electrophysiology experiments, the activation of α6* nAChRs, a target of pozanicline, has been found to stimulate action potential firing in ventral tegmental area (VTA) dopamine (B1211576) neurons. nih.gov Furthermore, direct stimulation of α4β2-nAChRs, the primary binding site for pozanicline, enhances the firing of neurons in the primate dorsolateral prefrontal cortex involved in sustained attention. jneurosci.org
However, the agonist activity is context-dependent. For instance, in studies using synaptosomes from the mouse interpeduncular nucleus, which are rich in α3β4* subtypes, pozanicline at concentrations between 1 µM and 300 µM did not stimulate the release of [3H]-acetylcholine, indicating a lack of agonist activity in this specific assay. ncats.io
Mechanisms of Action at the Cellular and Synaptic Levels
The primary mechanism of action for pozanicline at the cellular and synaptic level is the modulation of neurotransmitter release. mdpi.comdrugbank.comnih.gov This is a common function for presynaptically located nAChRs. unifi.it
By acting as a partial agonist at presynaptic α4β2* and α6β2* nAChRs, pozanicline can influence the release of several key neurotransmitters, most notably dopamine. drugbank.comnih.govnih.gov In vitro studies have shown that pozanicline increases striatal dopamine release through the activation of both α6β2- and α4β2-nAChRs. nih.gov This modulation of dopaminergic pathways, which are critical for various cognitive and behavioral processes, is a central aspect of its pharmacological effect. nih.gov
Modulation of Neurotransmitter Release (e.g., Acetylcholine, Dopamine)
Pozanicline tartrate exerts its pharmacological effects primarily by modulating the activity of neuronal nicotinic acetylcholine receptors (nAChRs), which are crucial in controlling the release of various neurotransmitters. nih.govdrugbank.com Its mechanism centers on its function as a selective partial agonist at the α4β2 nAChR subtype, with high binding affinity. ncats.ionih.govmdpi.comnih.gov The compound also demonstrates partial agonism at the α6β2 subtype, while showing little to no activity at α7 or α3β4 nAChR subtypes. wikipedia.orgmedkoo.com This receptor selectivity dictates its influence on neurotransmitter systems.
Dopamine: The modulation of dopamine release by pozanicline is linked to its activity on α6-containing nAChRs, which are densely expressed in midbrain dopamine neurons. nih.gov Research indicates that pozanicline acts as a partial agonist at a high-affinity α6* subtype and a full agonist at a low-affinity α6* subtype (* denotes the potential presence of other subunits). nih.gov This interaction with nAChRs located on dopamine neurons suggests a direct mechanism for influencing dopamine transmission and related behaviors. nih.gov In rodent and primate models, pozanicline has been shown to stimulate the release of dopamine in the brain. ncats.io
Acetylcholine: Pozanicline's effect on acetylcholine (ACh) release is complex. Studies using mouse interpeduncular nucleus synaptosomes found that pozanicline, at concentrations between 1 µM and 300 µM, did not stimulate [3H]-ACh release, indicating a lack of direct agonist activity in this range. ncats.io Furthermore, when applied simultaneously with nicotine, pozanicline did not inhibit nicotine-stimulated [3H]-ACh release at these concentrations. ncats.io However, inhibitory effects were observed at a significantly higher concentration of 1000 µM. ncats.io This suggests that pozanicline's primary role is not as a direct secretagogue for acetylcholine but rather as a modulator, potentially dampening excessive cholinergic activity at high concentrations. nih.govncats.io
Table 1: Research Findings on Pozanicline's Modulation of Neurotransmitter Release This table is interactive and can be sorted by clicking on the column headers.
| Receptor Subtype | Neurotransmitter | Observed Effect | Research Model | Citation |
|---|---|---|---|---|
| α4β2 nAChR | General | Partial Agonist; Modulates release of acetylcholine and dopamine. | Radioligand Binding Studies | nih.govdrugbank.com |
| α6β2 nAChR | Dopamine | Partial Agonist at high-affinity subtype; Full Agonist at low-affinity subtype. | Mouse Studies | nih.gov |
| α4β2 nAChR | Acetylcholine | No direct stimulation of release (1-300 µM); Inhibition of nicotine-stimulated release at high concentration (1000 µM). | Mouse Synaptosomes | ncats.io |
| Not Specified | Dopamine | Stimulates release. | Rodent and Primate Brain | ncats.io |
Regulation of Ion Channel Activity and Neuronal Excitability
The fundamental mechanism of pozanicline involves the direct regulation of ion channel activity. Neuronal nicotinic acetylcholine receptors are ligand-gated ion channels. genome.jp When an agonist binds to these receptors, it induces a conformational change that opens a central pore, allowing the passage of cations. genome.jp
The activation of nAChRs by acetylcholine or other agonists leads to a rapid influx of sodium (Na+) and calcium (Ca2+) ions. genome.jp This flow of positive ions into the neuron causes depolarization of the cell membrane, which increases neuronal excitability and can trigger an action potential. genome.jpgoogle.com
Pozanicline, as a partial agonist, binds to and activates α4β2 and α6β2 nAChRs, but it elicits a response that is lower than that of a full agonist like acetylcholine or nicotine. wikipedia.orgnih.gov This means that while it does open the ion channel to allow Na+ and Ca2+ influx, the resulting depolarization is submaximal. This property allows pozanicline to act as a stabilizer of neuronal excitability. In states of low cholinergic stimulation, it provides a baseline level of receptor activation, enhancing excitability. Conversely, in the presence of high concentrations of a full agonist, pozanicline can act competitively, occupying the receptor to prevent excessive activation and thereby dampening what might otherwise be runaway network hyperexcitability. escholarship.org The regulation of these ion channels is therefore central to the therapeutic potential of modulating cognitive and attentional processes. nih.gov
Table 2: Properties of nAChRs as Ion Channels Modulated by Pozanicline This table is interactive and can be sorted by clicking on the column headers.
| Receptor Target | Channel Type | Primary Ions Conducted | Effect of Pozanicline Binding | Impact on Neuronal Excitability | Citation |
|---|---|---|---|---|---|
| α4β2 nAChR | Ligand-gated cation channel | Na+, Ca2+ | Partial channel opening | Moderate depolarization; Stabilization | wikipedia.orggenome.jp |
Medicinal Chemistry and Structure Activity Relationships Sar of Pozanicline and Analogues
Chemical Synthesis Methodologies for Pozanicline (B1679062) and Related Compounds
The synthesis of Pozanicline (S-4) involves a straightforward chemical process. The key step is a dehydration reaction between 2-methyl-3-hydroxypyridine and Boc-L-Prolinol. This is followed by the deprotection of the nitrogen atom in the prolinol moiety to yield the final compound. wikipedia.org This synthetic route allows for the creation of various analogues by modifying either the pyridine (B92270) or the pyrrolidine (B122466) ring, facilitating extensive SAR studies. acs.org
For instance, related compounds have been synthesized by introducing different substituents on the pyridine ring or by altering the stereochemistry and regiochemistry of the diazabicycloalkane core in analogous structures. researchgate.net A common strategy for creating libraries of related compounds for SAR studies is the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry," to link different molecular fragments. mdpi.comnih.gov
Structure-Activity Relationship Studies for nAChR Ligand Discovery
Structure-activity relationship (SAR) studies have been instrumental in understanding how the chemical structure of Pozanicline and its analogues influences their interaction with nAChRs. These studies have guided the optimization of these compounds for improved potency, selectivity, and pharmacokinetic properties.
Identification of Key Pharmacophores for Receptor Selectivity
A pharmacophore model for nicotinic agonists generally includes a cationic nitrogen and a hydrogen bond acceptor. pnas.org The cationic center is known to form a critical cation-π interaction with a conserved tryptophan residue in the receptor binding site. pnas.orgpnas.org
For high affinity and selectivity towards the α3β4 nAChR subtype, three key structural components have been identified:
An (S)-enantiomer of a quinuclidine (B89598) ring, which acts as the cationic center. mdpi.com
A triazole ring linker. mdpi.com
A large hydrophobic group, such as an extended benzene (B151609) ring, which interacts with the β4 subunit. mdpi.com
In the case of Pozanicline, which is selective for the α4β2 subtype, the 3-pyridyl ether moiety and the (S)-pyrrolidinylmethoxy side chain are crucial for its binding affinity and selectivity. acs.orgwikipedia.org The nitrogen on the pyridine ring and the nitrogen in the pyrrolidine ring are key interaction points. pnas.orgpnas.org
Optimization of Functional Potency and Efficacy
SAR studies have focused on modifying the core structure of Pozanicline to enhance its functional potency and efficacy. For example, substitutions on the pyridine ring have been explored. Small 5-substituents were found to have a modest impact, while 6-bromo, 6-chloro, and 6-methyl substituents led to increased binding affinities and improved functional activities in a series of related diazabicyclo[3.2.0]heptanes. researchgate.net
The length of the side chain connecting the two ring systems has also been shown to be critical. In one study of isoxazolylpyridine ethers, a side chain length of two or three carbon atoms was found to be optimal for biological activity. barrowneuro.org Furthermore, subtle structural changes can switch a ligand's selectivity between nAChRs and other receptors, such as sigma receptors. acs.org
Below is a data table summarizing the structure-activity relationships for a series of Pozanicline analogues, highlighting the impact of different substituents on binding affinity.
| Compound | R1 | R2 | α4β2 Ki (nM) |
| Pozanicline (S-4) | H | CH3 | 15 |
| Analogue 1 | 6-Cl | CH3 | <1 |
| Analogue 2 | 6-Br | CH3 | <1 |
| Analogue 3 | 5-F | CH3 | 10 |
| Analogue 4 | H | H | >100 |
Data is illustrative and based on findings from cited literature. researchgate.netresearchgate.net
Design Principles for Novel Nicotinic Acetylcholine (B1216132) Receptor Modulators
The insights gained from SAR studies of Pozanicline and other nAChR ligands have established key design principles for developing novel modulators with desired therapeutic profiles.
A fundamental principle is the incorporation of a basic nitrogen atom capable of forming a cation-π interaction with the aromatic box of the receptor binding site. pnas.orgfrontiersin.org The distance and geometry between this cationic center and a hydrogen bond acceptor group are critical for subtype selectivity. pnas.org
The design of selective ligands often involves exploiting differences in the amino acid residues at the subunit interfaces of different nAChR subtypes. mdpi.com For instance, the design of α3β4 selective ligands has focused on incorporating a large hydrophobic moiety to interact with specific residues on the β4 subunit. mdpi.com
Another important strategy is the development of allosteric modulators, which bind to a site on the receptor distinct from the acetylcholine binding site. mdpi.com Positive allosteric modulators (PAMs) can enhance the receptor's response to acetylcholine without directly activating it, which can offer a more nuanced and potentially safer therapeutic approach. nih.govmdpi.comacs.org The design of PAMs often involves identifying novel scaffolds, such as phosphonate-functionalized 1,2,3-triazoles or thiazolo[4,5-d]pyrimidin-7(6H)-ones, that can interact with allosteric sites. nih.govacs.org
Preclinical Neuropharmacology Studies of Pozanicline Tartrate
In Vitro Pharmacological Characterization in Recombinant Receptor Systems and Cell Lines
Pozanicline's activity has been extensively characterized in various in vitro systems, revealing a complex pharmacological profile that includes agonism, partial agonism, and antagonism depending on the specific nAChR subtype and the assay used. nih.govmdpi.com It demonstrates a high affinity and selectivity for the α4β2 nAChR subtype over others like the α7 and α1β1δγ subtypes. nih.govdrugbank.comdrugbank.com The binding affinity (Ki) for rat [3H]cytisine-labeled α4β2* nAChRs is approximately 15-16.7 nM. researchgate.netmedchemexpress.com
Calcium Flux Assays
In functional assays measuring cation flux, Pozanicline (B1679062) exhibits differential activity. nih.govdrugbank.com Studies in cell lines expressing specific nAChR subtypes are crucial for elucidating this activity. For instance, in SH-SY5Y human neuroblastoma cells, which endogenously express nAChRs, Pozanicline can trigger signaling pathways. dntb.gov.ua The compound's agonist activity at the α4β2* nAChR has been characterized as partial, eliciting a response that is 7-23% of that induced by nicotine (B1678760). nih.gov This partial agonism is particularly selective for the α4α5β2 nAChR subtype. nih.gov
Receptor Desensitization and Deactivation Kinetics
The interaction of Pozanicline with nAChRs also involves receptor desensitization and deactivation. researchgate.netacs.org As a partial agonist, Pozanicline can induce a state of desensitization in the receptor, where the channel closes despite the continued presence of the agonist. nih.gov This property may contribute to its favorable profile, as it could dampen excessive nAChR activity. nih.gov The concentration-response relationship for Pozanicline's stimulation of the α6β2* nAChR subtype is notably biphasic, suggesting interaction with two different forms of this receptor. nih.gov At the more sensitive α6β2* receptor subtype, Pozanicline has an EC50 of 0.11 µM and an efficacy of 36%, while at the less sensitive form, the EC50 is 28 µM with 98% efficacy. nih.gov
Assessment in Animal Models of Neural Circuit Function
Preclinical studies in animal models have been instrumental in understanding how Pozanicline's in vitro properties translate to effects on complex neural circuits.
Studies on Dopaminergic Systems and Mesolimbic Pathways
Neuronal nicotinic receptors are known to modulate the release of various neurotransmitters, including dopamine (B1211576). drugbank.com The mesolimbic dopamine system is critical for reward and motivation, and its modulation by nicotinic compounds is of significant interest. Preclinical studies have indicated that Pozanicline has minimal effects on dopaminergic transmission, which may distinguish it from full agonists like nicotine that have a higher abuse liability. researchgate.netnih.gov However, some research shows that Pozanicline can stimulate the release of [3H]-dopamine in rat striatal slices, acting as a partial agonist at α4β2-nAChRs. mdpi.comresearchgate.net The stimulation of dopamine release (57%) by Pozanicline was found to be greater than its activity at α4β2* nAChRs alone, suggesting a significant contribution from its agonist activity at α6β2* nAChRs. nih.govresearchgate.net
Cholinergic System Modulation
Pozanicline directly targets the cholinergic system. researchgate.net In vitro studies using hippocampal synaptosomes have demonstrated that Pozanicline is as potent and efficacious as nicotine in evoking the release of acetylcholine (B1216132) (ACh). nih.govdrugbank.com This suggests a robust ability to modulate cholinergic neurotransmission in brain regions crucial for cognitive processes. tandfonline.com In contrast, Pozanicline showed virtually no agonist or antagonist activity at α3β4-nAChRs, which are involved in acetylcholine release in the interpeduncular nucleus, at concentrations up to 300 µM. nih.govncats.io
Impact on Cognitive Domains in Animal Models
A significant focus of preclinical research on Pozanicline has been its effects on cognition. The compound has demonstrated cognitive-enhancing properties in various animal models, including those of learning and memory. nih.govdrugbank.comresearchgate.net It has shown efficacy in improving performance in tasks such as the delayed match-to-sample test in monkeys and the Morris water maze in rats with surgically or pharmacologically induced deficits. mdpi.com Pozanicline has also been effective in improving cognitive functioning impaired by natural aging. nih.govdrugbank.com Furthermore, studies in mice have shown that Pozanicline can reverse cognitive deficits associated with nicotine withdrawal, specifically in tasks related to contextual fear conditioning, which is dependent on the hippocampus. nih.gov
Interactive Data Table: In Vitro Activity of Pozanicline (ABT-089)
| Parameter | Receptor Subtype | Value | Species | Comments | Reference |
| Binding Affinity (Ki) | α4β2 | ~15 nM | - | High affinity and selectivity. | researchgate.netnih.gov |
| Binding Affinity (Ki) | α4β2 ([3H]cytisine sites) | 16.7 nM | Rat | --- | medchemexpress.comnih.gov |
| Agonist Efficacy | α4β2 | 7-23% of nicotine | Mouse | Partial agonist activity. | nih.gov |
| EC50 (High Sensitivity) | α6β2 | 0.11 µM | Mouse | Biphasic concentration-response. | nih.govresearchgate.net |
| Efficacy (High Sensitivity) | α6β2 | 36% | Mouse | Biphasic concentration-response. | nih.govresearchgate.net |
| EC50 (Low Sensitivity) | α6β2 | 28 µM | Mouse | Biphasic concentration-response. | nih.govresearchgate.net |
| Efficacy (Low Sensitivity) | α6β2* | 98% | Mouse | Biphasic concentration-response. | nih.govresearchgate.net |
| Neurotransmitter Release | Hippocampal ACh | As potent as nicotine | - | Evokes acetylcholine release. | nih.govdrugbank.com |
| Neurotransmitter Release | Striatal Dopamine | 57% stimulation | Rat | Partial agonist activity. | mdpi.comnih.govresearchgate.net |
Effects on Attention and Sustained Attention Tasks
Preclinical research has consistently indicated that pozanicline is effective in animal models of attention and sustained attention. These studies formed the basis for its investigation into attention-deficit/hyperactivity disorder (ADHD). wikipedia.orgbiospace.combiospace.com As a selective α4β2 nAChR partial agonist, pozanicline's mechanism of action is believed to modulate cholinergic systems that are critically involved in attentional processing. researchgate.net Evidence from various animal models has demonstrated its efficacy in tasks requiring sustained vigilance and focus, suggesting a potential to improve core symptoms of inattention. biospace.comfrontiersin.org
Modulation of Learning and Memory Processes
Pozanicline has demonstrated significant cognitive-enhancing properties in a variety of preclinical models of learning and memory. researchgate.netbiospace.comnih.gov Its action as a partial agonist at specific nAChR subtypes is thought to underlie these procognitive effects. researchgate.netsemanticscholar.org
One key area of investigation has been its ability to ameliorate cognitive deficits. In a study involving mice experiencing nicotine withdrawal, a condition known to impair hippocampus-dependent learning, pozanicline administration successfully reversed these deficits. nih.gov Specifically, in a contextual fear conditioning task, which assesses the ability to learn and remember an association between a specific environment and an aversive stimulus, pozanicline restored performance to control levels. nih.gov
| Model | Task | Finding | Reference |
| Nicotine-Withdrawn Mice | Contextual Fear Conditioning | Pozanicline reversed the cognitive deficits induced by nicotine withdrawal. | nih.gov |
| Young Adult Monkeys | Delayed Memory Task | Modestly improved performance. | researchgate.net |
| Aged Monkeys | Delayed Memory Task | Showed greater improvements in performance compared to young adults. | researchgate.net |
This table is interactive. Click on headers to sort.
The compound's ability to enhance baseline cognitive function has also been noted. nih.gov Studies in both rodents and non-human primates have shown that pozanicline can improve performance on various memory tasks. researchgate.netnih.gov For instance, it modestly improved performance on a delayed memory task in young adult monkeys and produced even greater improvements in aged monkeys, suggesting a potential to counteract age-related cognitive decline. researchgate.net
Reversal of Cognitive Deficits in Preclinical Disease Models
A significant focus of preclinical research on pozanicline has been its capacity to reverse cognitive impairments in models simulating neurological or induced deficits. The compound has shown efficacy in improving cognitive function that has been impaired by septal lesioning, a procedure that disrupts cholinergic pathways and is used to model memory deficits. nih.gov
Furthermore, pozanicline has been effective against chemically-induced cognitive deficits. It has been shown to reverse the cognitive impairments caused by the muscarinic antagonist hyoscine (scopolamine). tandfonline.com In models of natural aging, which is often associated with a decline in cognitive function, pozanicline has demonstrated the ability to improve performance. nih.gov
Another notable finding comes from models of nicotine withdrawal. Chronic nicotine use leads to neuroadaptations in the brain, and withdrawal can cause significant cognitive deficits. nih.gov Preclinical studies demonstrated that acute administration of pozanicline could ameliorate the deficits in contextual fear conditioning observed in mice during nicotine withdrawal, suggesting that targeting α4β2* nAChRs can alleviate specific cognitive withdrawal symptoms. nih.gov
| Preclinical Model | Type of Deficit | Effect of Pozanicline | Reference |
| Septal Lesioning | Cholinergic pathway disruption | Improved impaired cognitive functioning. | nih.gov |
| Hyoscine Administration | Muscarinic receptor blockade | Reversed cognitive deficits. | tandfonline.com |
| Natural Aging | Age-related cognitive decline | Improved cognitive functioning. | nih.gov |
| Nicotine Withdrawal | Withdrawal-induced cognitive impairment | Reversed deficits in contextual fear conditioning. | nih.govmedchemexpress.cn |
This table is interactive. Click on headers to sort.
Neuroprotective Effects in Preclinical In Vitro and In Vivo Models
Pozanicline has been reported to exert significant neuroprotective effects in both cellular (in vitro) and animal (in vivo) models. wikipedia.orgnih.govnih.gov These properties are a key component of its therapeutic potential for neurodegenerative disorders.
In vitro studies have shown that pozanicline can protect neurons from excitotoxic insults. Specifically, it has demonstrated a neuroprotective effect against cell death induced by glutamate. nih.gov This is particularly relevant for conditions where excitotoxicity is a contributing factor to neuronal loss. Interestingly, the neuroprotective potency of pozanicline was found to be even greater after chronic administration. nih.gov The human neuroblastoma cell line SH-SY5Y is a common model used to assess neuroprotection against toxins like 1-methyl-4-phenylpyridinium (MPP+) and amyloid-beta peptides, which mimic the cellular pathology of Parkinson's and Alzheimer's disease, respectively. frontiersin.orgpeerj.comcore.ac.uk Functional assays using such cell lines measure parameters like cell viability and cation flux to quantify a compound's protective effects. nih.govfrontiersin.org Pozanicline has been shown to be as potent and efficacious as nicotine at evoking the release of acetylcholine (ACh) from hippocampal synaptosomes, an action that can influence neuronal health and function. nih.gov
Investigation of Neuronal Plasticity and Long-Term Potentiation in Animal Brain Regions
The cognitive-enhancing effects of pozanicline are closely linked to its ability to modulate synaptic plasticity, the cellular mechanism underlying learning and memory. semanticscholar.org A key form of synaptic plasticity is long-term potentiation (LTP), which involves a persistent strengthening of synapses. wikipedia.orgsemanticscholar.org
Nicotinic acetylcholine receptors, particularly the α4β2 and α7 subtypes, are known to play a crucial role in modulating LTP in brain regions critical for cognition, such as the hippocampus and prefrontal cortex. nih.govfrontiersin.orgsemanticscholar.org Activation of these receptors can facilitate the induction of LTP. nih.govsemanticscholar.org For example, studies have shown that activating nAChRs can boost the induction of LTP in hippocampal slices and facilitate LTP at synapses between the hippocampus and the prefrontal cortex. nih.govsemanticscholar.org
While direct studies on pozanicline's effect on LTP are not extensively detailed in the provided search results, its mechanism of action strongly suggests an influence on this process. As a potent partial agonist at α4β2* nAChRs, pozanicline modulates cholinergic activity in the hippocampus. nih.gov It has been shown to be as effective as nicotine in stimulating the release of acetylcholine from hippocampal synaptosomes. nih.gov This release of ACh is a critical step in cholinergic modulation of synaptic plasticity and LTP induction. tandfonline.com Therefore, it is mechanistically plausible that the procognitive effects of pozanicline are mediated, at least in part, by the facilitation of LTP and other forms of neuronal plasticity in key brain circuits.
Preclinical Pharmacokinetic and Metabolic Research
Absorption, Distribution, and Elimination Profiles in Animal Species
Detailed pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t½), clearance (CL), and volume of distribution (Vd) for Pozanicline (B1679062) tartrate in common preclinical species like rats, mice, dogs, or monkeys have not been reported in publicly accessible literature. One study noted that Pozanicline has improved oral bioavailability in rats and monkeys compared to nicotine (B1678760), suggesting it is well absorbed after oral administration. However, specific quantitative data to construct a detailed absorption, distribution, and elimination profile is not available.
Table 5.1: Pharmacokinetic Parameters of Pozanicline Tartrate in Animal Species
| Species | Route of Administration | Cmax | Tmax | t½ | CL | Vd | Reference |
| Data Not Available | |||||||
In Vitro Metabolic Stability and Metabolite Identification
There is no publicly available information regarding the in vitro metabolic stability of this compound in liver microsomes or hepatocytes from any preclinical species or humans. Consequently, data on its intrinsic clearance and predicted hepatic extraction ratio are absent. Furthermore, no studies have been published that identify the specific metabolites of this compound formed during its biotransformation.
Table 5.2: In Vitro Metabolic Stability and Metabolites of this compound
| System | Species | Half-life (min) | Intrinsic Clearance (μL/min/mg protein) | Major Metabolites Identified | Reference |
| Liver Microsomes | Data Not Available | ||||
| Hepatocytes | Data Not Available |
Identification of Key Metabolizing Enzyme Systems
Information detailing the specific enzyme systems, such as the cytochrome P450 (CYP) isoenzymes, responsible for the metabolism of this compound is not available in the public domain. Predictive data from some databases suggests that Pozanicline is likely not a substrate for major CYP enzymes including CYP2C9, CYP2D6, and CYP3A4. However, these are computational predictions and have not been confirmed by experimental data. There are no published studies investigating the potential for this compound to inhibit or induce major metabolizing enzymes.
Table 5.3: Predicted Interaction of this compound with Cytochrome P450 Enzymes
| CYP Isozyme | Predicted Interaction | Confidence | Reference |
| CYP2C9 | Non-substrate | 0.8085 | drugbank.com |
| CYP2D6 | Non-substrate | 0.5074 | drugbank.com |
| CYP3A4 | Non-substrate | 0.6106 | drugbank.com |
Blood-Brain Barrier Penetration Studies in Preclinical Models
While direct quantitative studies on the blood-brain barrier (BBB) penetration of this compound are scarce, available information suggests that the compound does cross the BBB. One report indicated that peak concentrations of Pozanicline are approximately 10-fold higher in the brain than in the plasma following oral administration in an unspecified preclinical model. This suggests efficient transport into the central nervous system. Predictive models also support the ability of Pozanicline to penetrate the BBB. However, specific data on the brain-to-plasma concentration ratio (Kp) or the rate of brain uptake from in vivo studies in rodents or non-human primates have not been published. It is also predicted to be a substrate for the P-glycoprotein (P-gp) efflux transporter, which could impact its net accumulation in the brain.
Table 5.4: Blood-Brain Barrier Penetration of this compound
| Preclinical Model | Method | Brain-to-Plasma Ratio (Kp) | Key Findings | Reference |
| Data Not Available | Peak brain concentrations are reportedly ~10-fold higher than plasma concentrations. | |||
| Predicted Data | Predicted to cross the BBB. | drugbank.com | ||
| Predicted Data | Predicted to be a P-glycoprotein substrate. | drugbank.com |
Advanced Methodologies in Pozanicline Research
Radioligand Binding Assays for Receptor Occupancy and Affinity Profiling
Radioligand binding assays are fundamental in determining the affinity and selectivity of a compound for its target receptors. giffordbioscience.comnih.gov In the study of pozanicline (B1679062), these assays have been instrumental in characterizing its interaction with various nAChR subtypes.
Research findings indicate that pozanicline demonstrates a high affinity and selectivity for the α4β2 nAChR subtype. mdpi.comdrugbank.comnih.gov Specifically, studies using [3H]cytisine as the radioligand have shown that pozanicline binds to the α4β2 receptor with a high affinity, while showing significantly lower affinity for the α7 and the muscle-type α1β1δγ nAChR subtypes. drugbank.comnih.gov This selectivity is a key feature of pozanicline's pharmacological profile. drugbank.comnih.gov
Competition binding assays are used to determine the inhibition constant (Ki) of a test compound, which reflects its binding affinity. giffordbioscience.com For pozanicline, these studies have quantified its high affinity for the α4β2 receptor. nih.govmedchemexpress.com
Table 1: Binding Affinity of Pozanicline for nAChR Subtypes
| Receptor Subtype | Radioligand | Binding Affinity (Ki) |
|---|---|---|
| α4β2 | [3H]cytisine | 16 nM nih.gov, 16.7 nM medchemexpress.comglpbio.com |
| α7 | [125I]α-bungarotoxin | > 10,000 nM nih.gov |
Electrophysiological Techniques for Functional Assessment (e.g., Patch-Clamp, Voltage-Clamp)
Electrophysiological techniques, such as patch-clamp and voltage-clamp, are used to directly measure the functional effects of a compound on ion channels, including ligand-gated ion channels like nAChRs. These methods allow researchers to determine whether a compound acts as an agonist, antagonist, or partial agonist at a specific receptor subtype.
Studies on pozanicline have revealed a complex functional profile. drugbank.comnih.gov Depending on the nAChR subtype and the specific assay conditions, pozanicline can exhibit agonist, partial agonist, and even antagonist activities. drugbank.commdpi.comnih.gov At the α4β2 nAChR, it generally acts as a partial agonist. nih.govmedchemexpress.commedkoo.com This means it activates the receptor but produces a smaller maximal response compared to a full agonist like nicotine (B1678760).
Further research has shown that pozanicline's partial agonism extends to the α6β2 subtype, while it does not appear to have significant activity at the α7 and α3β4 subtypes. nih.govmedkoo.com This differential activity across various nAChR subtypes highlights the compound's nuanced mechanism of action. drugbank.comnih.gov Iontophoretic application of another α4β2-nAChR agonist, ABT-418, in the dorsolateral prefrontal cortex of monkeys performing a working memory task, has been shown to increase the firing of delay cells, an effect that was reversible by a co-application of an α4β2-nAChR antagonist, supporting actions at this receptor. jneurosci.org
Table 2: Functional Activity of Pozanicline at nAChR Subtypes
| Receptor Subtype | Functional Activity |
|---|---|
| α4β2 | Partial Agonist nih.govmedchemexpress.commedkoo.com |
| α6β2 | Partial Agonist nih.govmedkoo.com |
| α4α5β2 | High Selectivity, Partial Agonist Activity (7-23% of nicotine) nih.gov |
| α7 | No significant agonism or antagonism nih.govmedkoo.com |
In Vivo Neurochemical Analysis (e.g., Microdialysis for Neurotransmitter Quantification)
In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals. nih.govnih.gov This methodology provides valuable insights into how a compound modulates neurotransmitter release in a physiological context.
Research utilizing microdialysis has shown that pozanicline can influence the release of key neurotransmitters. For instance, pozanicline has been found to be as potent and effective as nicotine in stimulating the release of acetylcholine (B1216132) (ACh) from hippocampal synaptosomes. drugbank.comnih.govresearchgate.net
Pozanicline also affects dopamine (B1211576) (DA) release. However, it is significantly less potent and efficacious in stimulating dopamine release compared to nicotine. nih.gov This differential effect on acetylcholine and dopamine release is a critical aspect of its neurochemical profile and may contribute to its potential therapeutic window. nih.gov Studies have also shown that pozanicline has activity at α6β2* receptors, which are involved in dopamine release. nih.govnih.gov
Table 3: Effect of Pozanicline on Neurotransmitter Release
| Neurotransmitter | Brain Region/Preparation | Effect |
|---|---|---|
| Acetylcholine (ACh) | Hippocampal Synaptosomes | Potent and efficacious release, similar to nicotine drugbank.comnih.govresearchgate.net |
Behavioral Pharmacology Assays for Cognitive and Affective Domains in Animals
Behavioral pharmacology assays in animal models are essential for evaluating the potential therapeutic effects of a compound on complex functions like cognition and mood. nih.gov A variety of tasks are used to assess learning, memory, attention, and anxiety-like behaviors.
Pozanicline has demonstrated cognitive-enhancing properties in several animal models. drugbank.comnih.gov It has been shown to improve performance in tasks of learning and memory, including in models of cognitive impairment induced by aging or lesions. drugbank.comresearchgate.net For example, pozanicline has been reported to enhance performance in the delayed match-to-sample task in monkeys and the Morris water maze in rats. mdpi.com
In addition to its pro-cognitive effects, some studies suggest pozanicline may have anxiolytic (anxiety-reducing) properties. researchgate.net Research has also indicated that pozanicline can attenuate the reinstatement of nicotine-seeking behavior in rats, suggesting a potential role in addiction. medkoo.com Furthermore, it has been shown to reverse nicotine withdrawal-induced deficits in contextual fear conditioning in mice. glpbio.com
Table 4: Effects of Pozanicline in Animal Behavioral Models
| Behavioral Domain | Animal Model | Key Findings |
|---|---|---|
| Cognition | Monkeys (Delayed Match-to-Sample) | Enhanced performance mdpi.com |
| Cognition | Rats (Morris Water Maze) | Improved performance in models of cognitive deficit mdpi.com |
| Affective | Rats (Passive Avoidance) | Reversal of scopolamine-induced amnesia researchgate.net |
| Addiction | Rats | Attenuated reinstatement of nicotine-seeking behavior medkoo.com |
Computational Modeling and Molecular Dynamics Simulations for Receptor Interaction
Computational modeling and molecular dynamics simulations are powerful tools used to visualize and understand the interaction between a ligand and its receptor at the atomic level. These in silico methods can predict binding modes, identify key amino acid residues involved in binding, and provide insights into the structural basis of a compound's affinity and selectivity.
While specific, detailed public-domain studies on the computational modeling of pozanicline are not extensively available, the general approach for nAChR ligands involves docking the compound into a homology model of the target receptor subtype, such as the α4β2 receptor. These models are often based on the crystal structure of the acetylcholine-binding protein (AChBP), a soluble homolog of the extracellular domain of nAChRs.
These simulations would aim to explain the observed high affinity of pozanicline for the α4β2 subtype and its lower affinity for other subtypes like α7. nih.gov The analysis would focus on the specific hydrogen bonds, van der Waals interactions, and electrostatic interactions between pozanicline and the amino acid residues in the binding pocket of the different nAChR subtypes. Such studies are crucial for the rational design of new ligands with improved selectivity and functional properties.
Neuroimaging Techniques in Preclinical Models (e.g., PET, SPECT for Receptor Distribution)
Preclinical neuroimaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), allow for the non-invasive visualization and quantification of receptor distribution and occupancy in the living brain. nih.gov These methods typically involve administering a radiolabeled form of a ligand that binds to the target receptor.
While specific PET or SPECT imaging studies using a radiolabeled version of pozanicline in preclinical models are not widely reported in the public literature, this methodology is a standard and valuable tool in drug development. nih.gov If a suitable radiotracer for pozanicline were developed, PET or SPECT studies could be used to:
Confirm that pozanicline crosses the blood-brain barrier and reaches its target in the central nervous system.
Determine the regional distribution of pozanicline binding in the brain, which should correlate with the known distribution of α4β2 nAChRs.
Measure the relationship between the administered dose of pozanicline and the degree of receptor occupancy in the brain. This information is critical for linking pharmacological effects to target engagement.
Such studies would provide invaluable data for understanding the in vivo pharmacology of pozanicline and for guiding the design of clinical trials. nih.gov
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Pozanicline tartrate |
| Pozanicline |
| ABT-089 |
| Nicotine |
| [3H]cytisine |
| [125I]α-bungarotoxin |
| ABT-418 |
| Acetylcholine |
| Dopamine |
Future Directions and Research Gaps in Pozanicline Tartrate Investigation
Exploration of Uncharacterized nAChR Subtype Interactions
Pozanicline (B1679062) is well-documented as a selective partial agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype and also demonstrates partial agonism at the α6β2 subtype. wikipedia.orgnih.govresearchgate.net Its activity at the α7 and α3β4 subtypes is reportedly weak or nonexistent. wikipedia.orgdrugbank.com However, the nAChR family is remarkably diverse, comprising numerous α (α2-α10) and β (β2-β4) subunits that can assemble into a wide array of homomeric and heteromeric receptors. nih.govunifi.it Many of these receptor combinations remain pharmacologically uncharacterized or have a distribution in the central nervous system that is not fully mapped.
A significant gap in current knowledge is how pozanicline interacts with less abundant or less studied nAChR subtypes. For instance, subtypes such as α2β2, α3β2, and α9α10 are known to exist and participate in various physiological functions. frontiersin.orgmdpi.com Furthermore, native nAChRs can include additional, sometimes uncharacterized, subunits, often denoted with an asterisk (e.g., α4β2*), which can alter their pharmacological properties. nih.gov Future research should employ advanced binding assays and functional studies using cell lines expressing these diverse nAChR subtypes to build a comprehensive selectivity profile for pozanicline. Understanding these potential off-target interactions is crucial for predicting its full range of physiological effects and for identifying novel therapeutic applications.
| nAChR Subtype | Known Interaction with Pozanicline | Location/Function Context | Future Research Focus |
| α4β2 | High-affinity partial agonist wikipedia.orgresearchgate.net | Abundant in the brain; involved in cognition, learning, and nicotine (B1678760) addiction mdpi.comtandfonline.com | Investigate interactions with different stoichiometries, e.g., (α4)2(β2)3 vs. (α4)3(β2)2. |
| α6β2 | Partial agonist wikipedia.orgnih.gov | Primarily in dopaminergic pathways (VTA, substantia nigra) unifi.itmdpi.com | Clarify the functional consequences of partial agonism in dopamine (B1211576) release modulation. |
| α7 | Weak to no activity wikipedia.orgdrugbank.com | Widespread; involved in cognition, inflammation, and synaptic plasticity mdpi.commdpi.com | Confirm lack of interaction and explore potential for indirect modulation. |
| α3β4 | Weak to no activity wikipedia.org | Predominantly in autonomic ganglia unifi.it | Verify selectivity to ensure minimal peripheral autonomic effects. |
| α9α10 | Unknown | Primarily in cochlear hair cells and immune cells frontiersin.org | Screen for any agonist or antagonist activity to uncover potential roles in auditory processing or immunomodulation. |
| α2β2, α3β2 | Unknown | More restricted CNS distribution nih.govmdpi.com | Determine binding affinity and functional activity to complete the selectivity profile. |
Table 1: Known and potential nAChR subtype interactions for Pozanicline and future research directions.
Development of Advanced Preclinical Disease Models for nAChR Research
The evaluation of pozanicline has utilized established preclinical models, such as septal-lesioned rats for cognitive impairment. researchgate.net However, the complexity of CNS disorders necessitates the development and application of more sophisticated and disease-relevant preclinical models. Standard models often fail to recapitulate the full spectrum of human pathology, including the genetic and environmental multifactorial nature of diseases like Alzheimer's, Parkinson's, or ADHD.
Future research would benefit from using transgenic mouse models that express human gene variants associated with these disorders. capes.gov.br For example, evaluating pozanicline in Alzheimer's models that over-produce amyloid-β (Aβ) could clarify its effects on Aβ-induced neuronal dysfunction, a process in which α7 nAChRs are implicated. plos.org Similarly, using models of Parkinson's disease that replicate the progressive loss of dopaminergic neurons could provide deeper insights into the neuroprotective potential of α6β2* receptor modulation. frontiersin.org The creation of knockout mouse models, where specific nAChR subunits are absent, would be invaluable for definitively confirming the receptor subtypes through which pozanicline exerts its effects in a living system. capes.gov.br
Investigation of Allosteric Modulation at nAChRs
Allosteric modulators, which bind to sites on the receptor distinct from the agonist (orthosteric) binding site, represent a sophisticated strategy for fine-tuning receptor activity. mdpi.com Positive allosteric modulators (PAMs) can enhance the effect of an agonist like acetylcholine or a partial agonist like pozanicline without directly activating the receptor themselves. mdpi.comnih.gov This mechanism offers the potential for greater subtype selectivity and a more physiological pattern of receptor activation. researchgate.net
The interaction between pozanicline, an orthosteric partial agonist, and various nAChR allosteric modulators is an unexplored frontier. Future studies should investigate whether the presence of a PAM, particularly for the α4β2 or α7 subtypes, can alter the functional profile of pozanicline. For example, a type I PAM, which primarily increases the peak current response, or a type II PAM, which reduces receptor desensitization, could synergistically enhance the therapeutic effects of pozanicline while allowing for its use at lower concentrations. unifi.it This research could pave the way for novel therapeutic approaches where pozanicline is co-administered with a subtype-selective PAM.
Potential for Combination Preclinical Pharmacological Strategies
The complex pathophysiology of CNS disorders often involves multiple neurotransmitter systems. While pozanicline targets the cholinergic system, its initial therapeutic targets, such as ADHD, are also heavily linked to dysregulation in dopaminergic and noradrenergic pathways. tandfonline.comtandfonline.com Clinical strategies are increasingly employing polypharmacy to address different facets of a disorder. tandfonline.com
A logical next step in preclinical research is to explore the efficacy of pozanicline in combination with agents that modulate other neurotransmitter systems. For instance, combining pozanicline with a dopamine reuptake inhibitor (like methylphenidate) or a norepinephrine (B1679862) reuptake inhibitor (like atomoxetine) could offer synergistic benefits in models of ADHD. tandfonline.comfrontiersin.org Such studies would need to carefully assess whether the combination leads to enhanced efficacy, a reduction in the required dose of either compound, or any unforeseen interactions. These preclinical investigations are essential before any such combination could be considered for clinical evaluation.
Application of Multi-Omics Approaches in Neuropharmacological Studies
Modern biomedical research is increasingly leveraging multi-omics approaches—integrating genomics, transcriptomics, proteomics, and metabolomics—to gain a holistic understanding of drug action and disease pathology. frontiersin.orgnih.gov The application of these powerful techniques to pozanicline research is a significant, yet untapped, future direction.
By using multi-omics, researchers can move beyond the receptor level and map the downstream consequences of pozanicline administration. nih.gov For example:
Transcriptomics could identify which genes are up- or down-regulated in specific brain regions following treatment, revealing the broader cellular pathways affected by nAChR modulation.
Proteomics could quantify changes in protein expression, uncovering effects on signaling cascades, synaptic structure, or neuroinflammatory markers.
Metabolomics could analyze shifts in the profile of small-molecule metabolites, providing a functional readout of the metabolic state of neural circuits influenced by pozanicline.
Integrating these datasets could help identify novel biomarkers of treatment response and provide a comprehensive systems-level understanding of pozanicline's mechanism of action, potentially uncovering new therapeutic indications. researchgate.netresearchgate.net
Elucidating Mechanisms of Action Beyond Direct Receptor Agonism
Pozanicline is primarily defined by its function as a partial agonist at the orthosteric binding site of specific nAChR subtypes. researchgate.netdrugbank.com However, the long-term effects of nicotinic ligands can involve mechanisms that go beyond simple ion channel activation. Chronic exposure to nicotinic agonists, for instance, can lead to receptor upregulation through a process known as pharmacological chaperoning, where the ligand stabilizes the receptor during its synthesis and trafficking to the cell membrane. nih.gov
Future research should investigate whether pozanicline exhibits such non-canonical mechanisms of action. Key questions include:
Does chronic administration of pozanicline lead to an upregulation of α4β2* or α6β2* receptors in a manner similar to nicotine?
Does pozanicline influence the desensitization kinetics of its target receptors? Some ligands, termed "silent agonists," can desensitize receptors without causing prior activation, a mechanism linked to the anti-inflammatory effects of α7 nAChR engagement. unifi.it
Does pozanicline treatment trigger downstream intracellular signaling cascades, such as those involved in neuroprotection or synaptic plasticity, that are independent of its channel-gating function? mdpi.com
Answering these questions will provide a more complete and nuanced understanding of pozanicline's pharmacological profile, distinguishing its effects from those of other nicotinic agents and potentially revealing novel therapeutic mechanisms.
Q & A
Q. What validated analytical methods are recommended for quantifying Pozanicline tartrate in pharmacokinetic studies?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with photodiode array (PDA) detection is widely used for quantifying tartrate compounds. Method validation should follow International Council for Harmonisation (ICH) guidelines, including parameters like linearity (1–50 µg/mL), precision (%RSD <2%), and recovery (98–102%). Quality by Design (QbD) principles, such as Box–Behnken experimental design, optimize factors like mobile phase pH and flow rate to enhance robustness .
Q. Which preclinical models are suitable for assessing this compound’s neuropharmacological effects?
Rodent models (e.g., marble-burying test for anxiety-like behavior) are commonly used. Ensure dose-response studies (e.g., 0.1–10 mg/kg) with appropriate controls (vehicle and positive comparators like nicotine tartrate). Statistical analysis via two-way ANOVA with Bonferroni post hoc tests validates significance (p <0.05) .
Q. How should researchers address batch variability in this compound synthesis?
Implement strict quality control using spectroscopic (e.g., UV-Vis) and chromatographic methods. Compare synthesized batches against pharmacopeial standards (e.g., USP, EP) for purity (>99%) and stoichiometric consistency. Use ANOVA to identify significant deviations in key parameters (e.g., melting point, solubility) .
Advanced Research Questions
Q. What strategies resolve contradictory data on this compound’s receptor-binding affinity across studies?
Conduct meta-analyses of published binding assays (e.g., nAChR α4β2 subtype) to identify confounding variables like buffer composition (e.g., sodium potassium tartrate interference) or assay temperature. Use Pearson correlation to evaluate dose-response consistency and subgroup analyses to isolate protocol-specific biases .
Q. How can experimental design optimize this compound’s formulation for controlled-release delivery?
Apply factorial design (e.g., 3-factor, 3-level Box–Behnken) to test polymer ratios (e.g., PVA:HPMC) in microneedle patches. Responses like drug release (T50% at 12–24 hours) and mechanical strength (via centrifugation at 4500 rpm) are modeled using Design Expert software. Validate with accelerated stability studies (40°C/75% RH for 6 months) .
Q. What methodologies integrate multi-omics data to elucidate this compound’s metabolic pathways?
Combine LC-MS/MS metabolomics (plasma/tissue samples) with transcriptomic profiling (RNA-seq) to map hepatic CYP450 metabolism. Use pathway enrichment tools (e.g., KEGG, Reactome) and machine learning (e.g., Random Forest) to identify rate-limiting enzymes (e.g., CYP2D6) and potential drug-drug interactions .
Q. How should researchers handle ethical and statistical challenges in clinical trials involving this compound?
Obtain IRB approval with explicit informed consent for vulnerable populations (e.g., neuropsychiatric patients). Predefine primary endpoints (e.g., PANSS score reduction) and power analysis (α=0.05, β=0.2) to determine sample size. Address missing data via intention-to-treat (ITT) analysis and sensitivity testing .
Methodological Notes
- Data Reproducibility : Archive raw datasets (e.g., HPLC chromatograms, animal behavior videos) in FAIR-aligned repositories with DOI tagging .
- Conflict Resolution : Use Cochrane systematic review protocols to mitigate bias in literature synthesis, including dual independent screening and GRADE criteria for evidence quality .
- Interdisciplinary Collaboration : Engage pharmacologists, statisticians, and bioinformaticians to validate experimental frameworks and analytical pipelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
